Product packaging for Biphenyl-3-YL-hydrazine(Cat. No.:CAS No. 39785-68-7)

Biphenyl-3-YL-hydrazine

Cat. No.: B1610564
CAS No.: 39785-68-7
M. Wt: 184.24 g/mol
InChI Key: GCJIZSPOWYAARI-UHFFFAOYSA-N
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Description

Significance of Biphenyl-3-YL-hydrazine as a Core Chemical Entity

The importance of this compound as a fundamental chemical structure stems from the distinct properties of its two main components: the biphenyl (B1667301) moiety and the hydrazine (B178648) functional group. The biphenyl structure is a recognized pharmacologically significant scaffold, meaning it is a common feature in many biologically active compounds. orientjchem.orgarabjchem.org Biphenyl derivatives have been investigated for a wide range of medicinal properties. orientjchem.org

The hydrazine group is highly reactive and serves as a versatile precursor in numerous chemical reactions. researchgate.netiscientific.org It is frequently used as a starting material for synthesizing a wide array of heterocyclic compounds and other derivatives. researchgate.netiscientific.org The ability of the hydrazine group to act as a potent reducing agent and its capacity to form new chemical bonds makes it invaluable in organic synthesis. researchgate.netiscientific.org

Consequently, this compound functions as a crucial building block, allowing chemists to construct diverse and complex molecular architectures. chemimpex.com Its structure can be tailored and functionalized to create a variety of derivatives with specific properties for targeted applications. chemimpex.com The stability and solubility of its hydrochloride salt in common solvents further facilitate its use in complex reaction schemes, making it an essential reagent for innovation in organic synthesis and drug discovery. chemimpex.com

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

Property This compound This compound Hydrochloride
CAS Number 149878-66-0 echemi.com 109221-88-7 chemimpex.comsigmaaldrich.com
Molecular Formula C13H14N2O echemi.com C12H13ClN2 sigmaaldrich.comfluorochem.co.uk
Molecular Weight 214.26 g/mol echemi.com 220.7 g/mol chemimpex.comsigmaaldrich.com
Synonyms (4-Methoxy-biphenyl-3-YL)-hydrazine echemi.com 3-Biphenylhydrazine hydrochloride, N-Biphenyl-3-yl-hydrazinium chloride chemimpex.com
Appearance - White to off-white solid chemimpex.com

| Purity | - | ≥ 95-96% chemimpex.comsigmaaldrich.com |

Note: Data for this compound in the table corresponds to a methoxy (B1213986) derivative as found in the cited source.

Broad Research Avenues for this compound and its Derivatives

The versatile nature of this compound has opened up several avenues of research. Its utility as a precursor and intermediate is being leveraged across multiple scientific disciplines. chemimpex.com

Key Research Areas:

Pharmaceutical Development: The compound is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com A significant focus lies in the development of novel anti-cancer agents, where its unique structure allows for modifications to enhance therapeutic effects. chemimpex.com The broader class of biphenyl hydrazide-hydrazones has been noted for potential antimicrobial activity, and other biphenyl compounds have been studied for anti-inflammatory, diuretic, and anti-diabetic properties. orientjchem.orgarabjchem.org

Organic Synthesis: In synthetic chemistry, this compound is widely used as a reagent to create more complex molecules. chemimpex.com Its reactivity is beneficial for facilitating reactions that might otherwise be challenging, making it a valuable tool in laboratory settings. chemimpex.com Synthetic methods like the Suzuki-Miyaura cross-coupling reaction are employed to create biphenyl derivatives of hydrazine. researchgate.net

Material Science: Researchers are exploring the use of this compound in the development of new materials, particularly for polymers and coatings. chemimpex.com Its intrinsic properties are being investigated for their potential to improve the performance and durability of materials in various applications. chemimpex.com

Analytical Chemistry: The compound is employed in analytical methods for the detection and quantification of carbonyl compounds. chemimpex.com This application is important in fields such as food safety and environmental monitoring. chemimpex.com

Biochemical Research: this compound is used in studies concerning enzyme inhibition and protein interactions. chemimpex.com This research provides valuable insights into biological processes and helps identify potential therapeutic targets. chemimpex.com For instance, related hydrazine carboximidamide derivatives have been synthesized and studied as potential dual inhibitors of enzymes implicated in Alzheimer's disease. nih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound
This compound hydrochloride
(4-Methoxy-biphenyl-3-YL)-hydrazine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B1610564 Biphenyl-3-YL-hydrazine CAS No. 39785-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJIZSPOWYAARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484241
Record name BIPHENYL-3-YL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39785-68-7
Record name BIPHENYL-3-YL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Biphenyl 3 Yl Hydrazine and Analogues

Strategic Approaches for Biphenyl-3-YL-hydrazine Core Synthesis

The formation of the this compound core can be approached by either forming the biphenyl (B1667301) C-C bond first, followed by the introduction of the hydrazine (B178648) moiety, or by constructing a C-N bond to a pre-existing hydrazine-substituted aryl ring.

A conventional and direct route to arylhydrazines involves the diazotization of an appropriate aniline (B41778) derivative, followed by reduction. In the context of this compound, the synthesis commences with 3-aminobiphenyl. This precursor is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt.

This intermediate diazonium salt is then reduced to the target hydrazine. A common method for this reduction is the use of a sulfite (B76179) salt, such as sodium sulfite or sodium bisulfite, which reacts with the diazonium salt to form a diazosulfonate intermediate. Subsequent hydrolysis of this intermediate under acidic conditions yields the desired phenylhydrazine (B124118) hydrochloride salt. The free base, this compound, can be liberated by treatment with a base.

Reaction Scheme: Diazotization and Reduction

Diazotization: 3-Aminobiphenyl + NaNO₂ / HCl (aq) at 0-5°C → [3-Biphenyldiazonium chloride]

Reduction/Hydrolysis: [3-Biphenyldiazonium chloride] + SnCl₂ / HCl or Na₂SO₃ followed by acid hydrolysis → this compound hydrochloride

This classical approach is robust but requires careful control of temperature and reaction conditions to avoid decomposition of the unstable diazonium salt.

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the construction of both C-C and C-N bonds, offering a versatile platform for synthesizing biphenyl-hydrazine structures.

Suzuki-Miyaura Coupling for the Biphenyl Core: One strategy involves forming the biphenyl C-C bond at a late stage. For example, a protected hydrazine derivative of a halobenzene (e.g., 1-bromo-3-(N,N'-di-Boc-hydrazinyl)benzene) can be coupled with phenylboronic acid using a palladium catalyst. The Suzuki-Miyaura reaction is well-suited for this purpose, employing a palladium catalyst like Pd(PPh₃)₄ and a base such as cesium carbonate in a suitable solvent like 1,4-dioxane. This method allows for the modular construction of various substituted biphenyl-hydrazine analogues by simply changing the coupling partners.

Buchwald-Hartwig Amination for C-N Bond Formation: Alternatively, the crucial C-N bond can be formed through a palladium-catalyzed process. This involves the coupling of an aryl halide or tosylate with a hydrazine derivative. For instance, 3-bromobiphenyl (B57067) can be coupled with a protected hydrazine like tert-butyl carbazate (B1233558) (Boc-hydrazine) using a palladium catalyst and a suitable phosphine (B1218219) ligand. This approach provides a direct route to the protected biphenyl-hydrazine, which can then be deprotected to yield the final product. The choice of ligand is critical for achieving high yields and can range from bulky, electron-rich phosphines to specialized MOP-type ligands.

Table 1: Palladium-Catalyzed Reactions for Biphenyl-Hydrazine Synthesis
Reaction TypeAryl Substrate 1Coupling Partner 2Typical Catalyst/LigandBaseSolventBond Formed
Suzuki-Miyaura3-Bromophenylhydrazine (protected)Phenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-DioxaneC-C (Biphenyl)
Buchwald-Hartwig3-Bromobiphenyltert-Butyl carbazatePd₂(dba)₃ / XantphosCs₂CO₃Toluene (B28343)C-N (Hydrazine)
Buchwald-HartwigPhenylhydrazine3-Bromophenyl tosylatePd(TFA)₂ / Phosphine LigandNaOtBuTolueneC-N (Hydrazine)

An intriguing, though less common, approach involves the formation of the biphenyl scaffold from arylhydrazine precursors themselves. This method relies on the oxidative self-coupling of an aromatic hydrazine, where the hydrazine moiety acts as a leaving group.

In a patented method, symmetrical biphenyls are synthesized from aromatic hydrazines using a palladium catalyst. The reaction involves heating the arylhydrazine with an inorganic base and a catalytic amount of a palladium source (e.g., palladium acetate (B1210297) or palladium chloride) in a suitable solvent. Air serves as the oxidant, promoting an oxidative denitrogenation process where the hydrazine groups are eliminated as nitrogen gas (N₂), a green and non-polluting byproduct. This reaction leads to the homocoupling of the aryl fragments to form a symmetrical biphenyl. While this method is primarily for symmetrical biphenyls, it represents a unique strategy where the hydrazine functional group is used as a reactive handle for C-C bond formation.

Derivatization Strategies for this compound Compounds

The synthetic utility of this compound is fully realized in its derivatization, particularly through reactions involving the terminal -NH₂ group of the hydrazine moiety. These reactions are key to building more complex molecular architectures.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds. This compound readily reacts with a wide variety of aldehydes and ketones to form the corresponding biphenyl-3-yl-hydrazones. The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

These reactions are often catalyzed by a small amount of acid. The resulting hydrazones are stable compounds and are important intermediates for further synthetic transformations, particularly for the synthesis of heterocyclic rings.

Table 2: Examples of Hydrazone Formation from this compound
Carbonyl CompoundProductReaction Conditions
BenzaldehydeBiphenyl-3-yl-(phenylmethylene)hydrazoneEthanol (B145695), cat. Acetic Acid, reflux
AcetoneBiphenyl-3-yl-(propan-2-ylidene)hydrazoneMethanol, reflux
CyclohexanoneBiphenyl-3-yl-(cyclohexylidene)hydrazoneEthanol, reflux

The hydrazone derivatives of this compound are versatile precursors for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are a cornerstone of medicinal and materials chemistry.

A prominent example is the Fischer indole (B1671886) synthesis . In this reaction, a biphenyl-3-yl-hydrazone, formed from this compound and a suitable ketone or aldehyde, is treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride). This induces a-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to generate a carbazole (B46965) ring system. The biphenyl core becomes an integral part of this newly formed fused heterocyclic structure.

Other cyclization reactions are also possible. For example, reaction of this compound with β-dicarbonyl compounds, such as acetylacetone, can lead to the formation of pyrazole (B372694) derivatives. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. These cyclization strategies significantly expand the molecular diversity achievable from the this compound starting material.

Functional Group Interconversions on this compound Scaffolds

Once the this compound scaffold is obtained, a variety of functional group interconversions can be performed to generate diverse analogues. These transformations primarily target the reactive hydrazine moiety, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

The nucleophilic nature of the hydrazine group allows for facile reaction with electrophiles. For instance, acylation with acid chlorides or anhydrides yields the corresponding hydrazides. Alkylation with alkyl halides can lead to mono- or di-substituted hydrazines, with the degree of substitution controllable by reaction conditions and the use of protecting groups. organic-chemistry.org

Condensation reactions with aldehydes and ketones are a hallmark of hydrazine chemistry, leading to the formation of hydrazones. stackexchange.comresearchgate.netpressbooks.pub This reaction is often rapid and proceeds under mild conditions. The resulting hydrazones can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to form substituted hydrazines or cyclization to generate heterocyclic systems. The reactivity of aromatic hydrazines in these condensations can be influenced by substituents on the aromatic ring. nih.gov

The hydrazine group can also participate in cyclization reactions to form various heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with α,β-unsaturated ketones can lead to pyrazolines. These heterocyclic analogues of this compound represent a rich area for structural diversification.

Protecting groups are often employed to control the reactivity of the hydrazine group during multi-step syntheses. acs.orgresearchgate.netacs.org Common protecting groups for hydrazines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. taylorandfrancis.com These groups can be selectively introduced and later removed under specific conditions, allowing for precise chemical manipulations at other positions of the molecule.

Below is a table summarizing potential functional group interconversions on the this compound scaffold:

Table 1: Functional Group Interconversions of this compound
Reaction Type Reagent/Conditions Product Type
Acylation Acid chloride/anhydride, base Hydrazide
Alkylation Alkyl halide, base Substituted hydrazine
Hydrazone formation Aldehyde/Ketone, acid/base catalyst Hydrazone
Cyclization 1,3-Dicarbonyl compound Pyrazole derivative
Protection Boc-anhydride or Cbz-chloride Protected hydrazine

Process Optimization and Scalability Studies in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates careful process optimization and scalability studies. Assuming a synthetic route based on the Suzuki-Miyaura coupling, several critical parameters must be considered to ensure an efficient, safe, and cost-effective process. tandfonline.comsigmaaldrich.com

Optimization of the Suzuki-Miyaura coupling step is paramount. societyforscience.orgacs.org Key variables include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature and time. nih.gov Design of Experiments (DoE) can be a powerful tool to systematically investigate these parameters and identify the optimal conditions for maximizing yield and minimizing impurities. tandfonline.comsocietyforscience.org For instance, studies have shown that parameters such as catalyst loading, temperature, and residence time significantly impact the yield of biphenyl synthesis. societyforscience.org The use of high-throughput screening can accelerate the identification of optimal catalyst-ligand combinations.

The choice of solvent is critical for both reaction performance and environmental impact. While traditional Suzuki couplings often employ organic solvents like toluene or dioxane, the development of protocols using more environmentally friendly solvents, such as water with surfactants, is an active area of research and can be a key consideration for a green and sustainable manufacturing process. researchgate.net

On a larger scale, issues such as heat transfer, mixing, and reagent addition rates become more pronounced. acs.orgacs.org The exothermic nature of certain steps, if not properly controlled, can lead to side reactions and impurity formation. The use of process analytical technology (PAT) can be invaluable for real-time monitoring and control of critical process parameters. wikipedia.orgeuropeanpharmaceuticalreview.comlongdom.orgmt.comnih.gov In-line spectroscopic techniques, for example, can track the progress of the reaction and ensure consistency between batches.

Purification of the final product is another crucial aspect of scalability. Crystallization is a common method for purifying active pharmaceutical ingredients (APIs) and other fine chemicals. syrris.commdpi.comscispace.comvaisala.com The choice of crystallization solvent and the control of parameters such as cooling rate and agitation are critical for obtaining the desired crystal form (polymorph) and particle size distribution, which can impact the material's physical properties and handling characteristics. syrris.comscispace.comnih.gov

The table below outlines key considerations for the process optimization and scalability of this compound synthesis via a Suzuki-Miyaura coupling route.

Table 2: Process Optimization and Scalability Considerations
Parameter Key Considerations
Catalyst System Screening of various palladium catalysts and ligands for optimal activity and stability. Reducing catalyst loading to minimize cost and residual palladium in the product. nih.govacs.org
Reaction Conditions Optimization of temperature, pressure, and reaction time to maximize yield and minimize by-product formation. acs.org
Solvent Selection Evaluation of green solvents and aqueous systems to improve the environmental profile of the process. researchgate.net
Work-up and Purification Development of robust and scalable extraction, crystallization, and filtration procedures to ensure high purity and consistent product quality. mdpi.comscispace.com
Process Safety Thorough evaluation of reaction thermodynamics and potential hazards associated with large-scale production.
Process Analytical Technology (PAT) Implementation of in-line monitoring tools for real-time process control and quality assurance. wikipedia.orgmt.com

Mechanistic Investigations of Biphenyl 3 Yl Hydrazine Reactivity

Elucidation of Reaction Pathways for Biphenyl-3-YL-hydrazine Transformations

The transformations of this compound are governed by the intrinsic properties of the hydrazine (B178648) moiety, which can engage in a variety of reaction pathways. These pathways are influenced by the electronic effects of the biphenyl (B1667301) group and the specific reaction conditions employed.

Nucleophilic and Electrophilic Reactivity of the Hydrazine Moiety

The hydrazine group in this compound possesses a dual chemical nature, enabling it to act as both a nucleophile and, under certain conditions, an electrophilic precursor.

Nucleophilic Character: The presence of lone pairs of electrons on the nitrogen atoms makes the hydrazine moiety inherently nucleophilic. nih.gov Hydrazines are classified as alpha nucleophiles, which are generally stronger nucleophiles than standard amines. nih.gov This electron-rich nature allows this compound to readily attack electron-deficient centers (electrophiles) to form new covalent bonds. unibo.it The nucleophilicity is significantly enhanced upon deprotonation, as the resulting anion has a greater electron density. Kinetic studies on various hydrazines and amines have quantified their reactivity, showing that while substitution on the nitrogen atoms affects reactivity, hydrazine itself has a nucleophilicity comparable to that of methylamine (B109427) in both aqueous and acetonitrile (B52724) solutions. researchgate.net

NucleophileRelative Reactivity TrendComment
Hydroxide Ion (OH⁻)Very HighSignificantly more nucleophilic than neutral water. researchgate.net
Hydrazine (N₂H₄)ModerateReactivity is similar to that of methylamine. researchgate.net
MethylhydrazineModerate-HighMethyl substitution on the α-position can increase reactivity. researchgate.net
Ammonia (B1221849) (NH₃)ModerateServes as a baseline for comparison with simple amines. researchgate.net
Water (H₂O)LowA weak nucleophile compared to its anionic counterpart, hydroxide. researchgate.net

Electrophilic Character: While less intuitive, arylhydrazines can also serve as electrophilic partners, particularly in transition metal-catalyzed cross-coupling reactions. nih.gov In these transformations, the arylhydrazine acts as an arylating agent. The mechanism often involves the cleavage of the C–N bond, effectively using the arylhydrazine as a substitute for more traditional electrophiles like aryl halides. nih.gov This reactivity broadens the synthetic utility of this compound beyond its classical nucleophilic roles.

Redox Chemistry of this compound Systems

The hydrazine functional group is redox-active and can undergo both oxidation and reduction. In the context of this compound, oxidation is the more commonly exploited pathway.

Oxidation of the hydrazine moiety can lead to the formation of a diazene (B1210634) (diimide) intermediate. This species can be involved in subsequent reactions. A proposed mechanistic scheme for the reaction of arylhydrazines involves an initial enzyme-catalyzed conversion to a diazene, which then reacts with molecular oxygen to produce an aryl radical, nitrogen gas (N₂), and a superoxide (B77818) anion.

Hydrazine and its derivatives are effective reducing agents and are themselves oxidized in the process. bohrium.com This property is utilized in various synthetic methodologies where hydrazine hydrate (B1144303) is used to generate reactive nucleophilic species from precursors like elemental chalcogens or organic dichalcogenides. bohrium.com In such systems, the hydrazine is oxidized to nitrogen and water. bohrium.com Furthermore, palladium-catalyzed reactions can promote oxidative denitrification, where the hydrazine group is removed with the formation of N₂, enabling the synthesis of symmetrical biphenyl compounds from aromatic hydrazines using air as the oxidant.

Tautomeric Equilibria and their Influence on Reactivity

While this compound itself primarily exists in a single tautomeric form, its derivatives, particularly hydrazones, exhibit important tautomeric equilibria. Hydrazones are formed from the condensation reaction of this compound with aldehydes or ketones. These products can exist in equilibrium with their enehydrazine tautomers. reddit.com

Role of Catalysis in this compound Mediated Reactions

Catalysis, particularly by transition metals like palladium, plays a pivotal role in unlocking the synthetic potential of this compound and its derivatives. liu.edu Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Biphenyl derivatives of hydrazine have been synthesized using the palladium-catalyzed Suzuki-Miyaura coupling reaction. researchgate.netasianpubs.org This method allows for the construction of complex biphenyl structures by coupling a boronic acid with a suitable halide. Similarly, Pd-catalyzed Buchwald-Hartwig amination can be used for the N-arylation of hydrazine derivatives with aryl halides, providing a route to substituted arylhydrazines. organic-chemistry.orgnih.gov Mechanistic studies of these C-N coupling reactions reveal that the process can be rate-limited by the deprotonation of a hydrazine-bound palladium complex. nih.gov Other catalytic systems, including those based on copper and nickel, have also been developed for the N-arylation of hydrazides and related compounds. organic-chemistry.org

Reaction TypeCatalyst SystemDescriptionReference
Suzuki-Miyaura CouplingPd(PPh₃)₄ / Cs₂CO₃Forms C-C bonds to construct biphenyl derivatives. researchgate.net
Buchwald-Hartwig AminationPd Catalyst / MOP-type ligand / Cs₂CO₃Forms C-N bonds for the N-arylation of hydrazine derivatives. organic-chemistry.org
N-ArylationCuI / 4-hydroxy-l-prolineCopper-catalyzed coupling of N-Boc hydrazine with aryl bromides. organic-chemistry.org
Reductive HydrazinationHexamethylphosphoramide (HMPA)Lewis base-promoted synthesis of 1,1-disubstituted hydrazines. organic-chemistry.org
Oxidative CouplingPd(OAc)₂ / BINAPCoupling of aryl hydrazines with aryl bromides followed by oxidation. researchgate.net

Stereochemical Aspects of this compound Derivative Formation

The stereochemistry of this compound derivatives is dominated by the phenomenon of atropisomerism. govtgirlsekbalpur.com Biphenyl itself is achiral due to the free rotation around the single bond connecting the two phenyl rings. quora.com However, if bulky substituents are introduced at the positions ortho to this pivotal bond (the 2, 6, 2', and 6' positions), steric hindrance can restrict this rotation. cutm.ac.in

If the substitution pattern is appropriate, this restricted rotation can create a chiral axis, leading to the existence of stable, separable enantiomers known as atropisomers. pharmaguideline.comslideshare.net For a derivative of this compound to exhibit atropisomerism, bulky groups would need to be introduced at the 2- or 4-positions of the hydrazine-bearing ring and/or the 2'-position of the other ring. The stability of these atropisomers, and thus their ability to be isolated, depends on the energy barrier to rotation, which is directly related to the size of the ortho-substituents. govtgirlsekbalpur.com Therefore, synthetic transformations that install large functional groups at these key positions can induce axial chirality in the molecule. quora.com

Structural Diversification and Derivative Synthesis

Design Principles for Novel Biphenyl-3-YL-hydrazine Derivatives

The design of new derivatives of this compound is primarily guided by the goal of introducing specific functionalities to modulate the molecule's physicochemical and biological properties. A key strategy involves the derivatization of the hydrazine (B178648) moiety, which serves as a versatile reactive handle. The introduction of various substituents on the biphenyl (B1667301) rings is another critical approach to structural diversification.

A central principle in the design of novel derivatives is the concept of isosteric and bioisosteric replacement. This involves substituting parts of the molecule with other atoms or groups that have similar steric or electronic characteristics to enhance desired properties while minimizing undesirable ones. For instance, modifying the substitution pattern on the biphenyl rings can influence the molecule's conformation and its interaction with biological targets.

Furthermore, the incorporation of pharmacophores, which are specific structural motifs known to be responsible for a particular biological activity, is a common design strategy. By appending these groups to the this compound core, researchers can create hybrid molecules with potentially enhanced or novel therapeutic effects. The design process often employs computational modeling and structure-activity relationship (SAR) studies to predict the impact of structural modifications on the compound's behavior.

Synthesis of Hydrazone Derivatives Bearing Biphenyl Moieties

A significant class of derivatives synthesized from this compound are hydrazones. These compounds are typically formed through the condensation reaction between the hydrazine and various aldehydes or ketones. nih.gov This reaction is generally straightforward and can be carried out under mild conditions, often with acid catalysis. wikipedia.org

The general synthetic route to biphenyl-3-yl-hydrazones involves reacting this compound with a selected carbonyl compound in a suitable solvent, such as ethanol (B145695) or acetic acid. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration to yield the hydrazone.

A variety of aldehydes and ketones can be employed in this synthesis, allowing for the introduction of a wide range of substituents at the imine carbon of the resulting hydrazone. This versatility enables the systematic exploration of structure-activity relationships by varying the nature of the appended group. The synthesized hydrazones can be purified by standard techniques such as recrystallization or column chromatography.

Table 1: Examples of Synthesized Hydrazone Derivatives from this compound

EntryCarbonyl CompoundResulting Hydrazone Derivative
1Benzaldehyde1-(biphenyl-3-yl)-2-benzylidenehydrazine
2Acetophenone1-(biphenyl-3-yl)-2-(1-phenylethylidene)hydrazine
34-Nitrobenzaldehyde1-(biphenyl-3-yl)-2-(4-nitrobenzylidene)hydrazine
4Cyclohexanone1-(biphenyl-3-yl)-2-cyclohexylidenehydrazine

Incorporation of this compound into Heterocyclic Systems

The this compound moiety can serve as a key building block for the synthesis of various heterocyclic compounds. The hydrazine functionality provides the necessary nitrogen atoms for the construction of several important heterocyclic rings.

Pyrazoles: Pyrazole (B372694) derivatives are readily synthesized from hydrazines through cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov In this context, this compound can be reacted with various β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to yield 1-(biphenyl-3-yl)-substituted pyrazoles. mdpi.com The reaction conditions typically involve heating the reactants in a suitable solvent, sometimes in the presence of an acid or base catalyst. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. nih.gov

Indoles: The Fischer indole (B1671886) synthesis is a powerful and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds. wikipedia.orgalfa-chemistry.combyjus.com This reaction can be applied to this compound to generate indole derivatives bearing a biphenyl substituent. The process involves the acid-catalyzed reaction of the hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring. jk-sci.comorganic-chemistry.org The choice of the carbonyl component determines the substitution pattern at the 2- and 3-positions of the resulting indole.

Beyond pyrazoles and indoles, this compound can be utilized in the synthesis of a variety of other nitrogen-containing heterocycles. For instance, it can react with appropriate precursors to form pyridazines, triazoles, and other fused heterocyclic systems. The specific synthetic route depends on the target heterocycle and often involves multi-step sequences or one-pot multicomponent reactions. These reactions leverage the nucleophilicity of the hydrazine nitrogen atoms to participate in ring-forming processes.

Synthesis of Polymer-Bound and Functionalized Biphenyl-Hydrazine Materials

The immobilization of this compound onto solid supports, such as polymers, can lead to the development of functional materials with applications in areas like catalysis, solid-phase synthesis, and purification.

One common approach involves the functionalization of a pre-formed polymer with reactive groups that can subsequently be coupled with this compound. For example, a polymer containing chloromethyl or epoxy groups can be reacted with the hydrazine to form a covalent linkage.

Alternatively, a monomer bearing the this compound moiety can be synthesized and then polymerized or co-polymerized with other monomers to create a functional polymer. This approach allows for greater control over the loading and distribution of the active hydrazine sites within the polymer matrix.

Recent advancements have focused on the development of hydrazine-functionalized polymer brushes on magnetic nanoparticles. rsc.org This technique involves grafting polymer chains with pendant reactive groups from the nanoparticle surface, followed by reaction with a hydrazine. While not specific to this compound, this methodology could be adapted for its immobilization, offering materials with high surface area and magnetic separability.

These polymer-bound biphenyl-hydrazine materials can be used as recyclable reagents or scavengers in organic synthesis. For example, they can be employed to capture aldehydes and ketones from reaction mixtures, facilitating product purification.

Applications in Medicinal Chemistry and Biological Research

Biphenyl-3-YL-hydrazine as a Strategic Intermediate in Pharmaceutical Development

The chemical versatility of this compound makes it a key building block in the synthesis of complex, biologically active molecules. chemimpex.com Its stable yet reactive nature is ideal for constructing novel therapeutic agents through various chemical modifications, positioning it as a crucial starting material in multi-step synthetic pathways aimed at drug development. chemimpex.com

This compound hydrochloride is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. chemimpex.com The hydrazine (B178648) functional group is a versatile handle for constructing more elaborate molecular architectures. For instance, hydrazine derivatives are integral to the synthesis of quinoline-based hydrazide-hydrazones, a class of compounds investigated for their anti-cancer properties against cell lines such as neuroblastoma and breast adenocarcinoma. nih.gov The general synthetic approach often involves the reaction of a hydrazine moiety with an aldehyde to form a hydrazone, which is then coupled with a carboxylic acid to yield the final hydrazide-hydrazone product. nih.gov

Research has shown that derivatives incorporating a quinazolinone hydrazide structure can act as inhibitors of receptor tyrosine kinases like c-Met, which are implicated in cancer progression. nih.gov Studies on such compounds have demonstrated antiproliferative effects against various cancer cell lines, including lung cancer (EBC-1, A549), colorectal cancer (HT-29), and glioblastoma (U-87MG). nih.gov The biphenyl (B1667301) group within these structures can be crucial for establishing key interactions within the binding sites of target proteins, contributing to their inhibitory activity. The development of novel anticancer agents is an ongoing imperative in medicinal chemistry to overcome challenges such as multi-drug resistance. mdpi.com

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that function by inducing the degradation of specific target proteins rather than merely inhibiting them. These bifunctional molecules consist of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical nature dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome. receptor.aigoogle.com

While direct examples of this compound being used in published PROTAC linkers are not prominent, its structural characteristics make it a viable candidate for incorporation into such scaffolds. The biphenyl unit can provide a degree of rigidity and hydrophobicity to the linker, which can be optimized for effective ternary complex formation. google.com The hydrazine group offers a reactive point for conjugation, allowing it to be integrated into the linker structure during the PROTAC's synthesis. The modular nature of PROTAC design allows for the empirical evaluation of various linkers to achieve optimal degradation of a target protein. google.com

Exploration of Biological Activities of this compound Derivatives

Derivatives synthesized from the this compound scaffold have been extensively studied for a wide range of biological activities. These investigations have revealed potential therapeutic applications in neurodegenerative diseases, infectious diseases, and inflammatory conditions.

The inhibition of key enzymes involved in the pathology of Alzheimer's disease is a major focus of research. Derivatives of this compound have shown promise as inhibitors of both Acetylcholinesterase (AChE) and β-secretase 1 (BACE 1).

Acetylcholinesterase (AChE): AChE is responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition is a primary strategy for the symptomatic treatment of Alzheimer's. mdpi.com A series of novel piperazine (B1678402) tethered biphenyl-3-oxo-1,2,4-triazine derivatives were synthesized and showed significant, non-competitive inhibitory potential against AChE. nih.gov For example, one of the most potent compounds in a study, compound 6g , demonstrated an IC₅₀ value of 0.2 ± 0.01 μM against AChE. nih.gov Similarly, studies on indene-derived hydrazide derivatives have also identified compounds with potent AChE inhibition. mdpi.com

BACE 1: BACE 1 is an aspartyl protease that catalyzes the initial step in the production of amyloid-β peptides, which accumulate to form plaques in the brains of Alzheimer's patients. lookchem.com Consequently, BACE 1 is a major therapeutic target. Research into multi-target-directed drug discovery has led to the synthesis of indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives, which have been shown to inhibit both AChE and BACE 1 at micromolar concentrations. nih.govrsc.org Biphenyl imidazole–piperazine hybrids have also been investigated as dual inhibitors, with one compound exhibiting an IC₅₀ value of 0.392 μM for BACE-1. nih.gov

Enzyme Inhibition by Biphenyl-Hydrazine Derivatives
Derivative ClassTarget EnzymePotency (IC₅₀)Reference
Biphenyl-3-oxo-1,2,4-triazine linked piperazineAcetylcholinesterase (AChE)0.2 µM nih.gov
Indene-Derived AcetohydrazideAcetylcholinesterase (AChE)13.86 µM mdpi.com
Biphenyl Imidazole–Piperazine Hybridβ-secretase 1 (BACE 1)0.392 µM nih.gov
Indol-3-yl phenyl allylidene hydrazine carboximidamideAChE & BACE 1Micromolar concentrations nih.gov

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Hydrazine derivatives have been identified as a class of compounds with significant potential in this area. iscientific.orgnih.gov

Antibacterial Activity: Studies have shown that various aryl hydrazine derivatives possess antibacterial activity. orientjchem.org A series of biphenyl and dibenzofuran (B1670420) derivatives were synthesized and evaluated for their activity against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. mdpi.com Certain compounds exhibited potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. mdpi.com

Antifungal Activity: Hydrazine-based compounds have also demonstrated notable antifungal properties. researchgate.netnih.gov Research on N′-phenylhydrazides revealed varying degrees of activity against five strains of Candida albicans. nih.gov Some compounds demonstrated a minimum inhibitory concentration range of 0.0156–0.125 mg/mL against C. albicans, C. glabrata, and C. tropicalis. nih.govresearchgate.net In another study, specific hydrazine derivatives were found to significantly reduce the viability of C. albicans and inhibit biofilm formation, a key factor in the persistence of fungal infections. researchgate.netnih.gov

Antimicrobial and Antifungal Activity of Biphenyl/Hydrazine Derivatives
Derivative ClassTarget OrganismActivity (MIC)Reference
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolMRSA3.13 µg/mL mdpi.com
5-(9H-carbazol-2-yl) benzene-1,2,3-triolMultidrug-resistant E. faecalis6.25 µg/mL mdpi.com
N′-phenylhydrazideC. albicans, C. glabrata, C. tropicalis0.0156–0.125 mg/mL nih.govresearchgate.net

Hydrazone derivatives, which can be readily synthesized from this compound, are known to possess significant anti-inflammatory and analgesic properties. semanticscholar.org

Anti-inflammatory Activity: The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced rat paw edema assay. orientjchem.orgnih.gov In one study, novel hydrazide-hydrazone derivatives embedded with both vanillin (B372448) and biphenyl moieties were synthesized. orientjchem.org Within this series, compounds bearing 2-phenylacetohydrazides showed more pronounced anti-inflammatory activity compared to those with benzohydrazides. orientjchem.org Another study on biphenyl-based hydrazones of 1,2,4-triazole (B32235) derivatives identified compounds that exhibited stronger anti-inflammatory effects than the standard drug Ibuprofen, showing over 80% inhibition of paw edema at 3 and 5 hours. ijrpr.com

Analgesic Activity: The analgesic effects of hydrazine derivatives are typically assessed using the acetic acid-induced writhing test in mice. semanticscholar.orgnih.gov Research into novel hydrazide and hydrazine derivatives has led to the synthesis of compounds that induce a significant reduction in the writhing response compared to control groups. nih.gov In some cases, the potency of the synthesized compounds was found to be greater than that of the reference drug, mefenamic acid. semanticscholar.orgresearchgate.net

Anti-inflammatory and Analgesic Activity of Hydrazine/Hydrazone Derivatives
Derivative ClassActivity TypeAssay MethodKey FindingReference
Biphenyl Hydrazide-HydrazoneAnti-inflammatoryCarrageenan-induced paw edemaCompounds with 2-phenylacetohydrazides showed pronounced activity. orientjchem.org
Biphenyl based 1,2,4-triazole HydrazonesAnti-inflammatoryCarrageenan-induced paw edemaShowed >80% inhibition, exceeding Ibuprofen. ijrpr.com
Novel Hydrazide and Hydrazine DerivativesAnalgesicAcetic acid-induced writhing testPotency was greater than mefenamic acid. semanticscholar.orgnih.govresearchgate.net

Antitrypanosomal and Antimalarial Efficacy Research

While research focusing specifically on "this compound" is limited in publicly available literature, extensive studies on structurally related compounds containing the hydrazine or biphenyl moiety have demonstrated significant potential in combating parasitic diseases like trypanosomiasis and malaria. These analogous structures serve as important pharmacophores in the design of novel therapeutic agents.

Antitrypanosomal Activity of Hydrazine Derivatives

Research into new classes of therapeutic agents has identified the hydrazine moiety as a promising scaffold for developing antitrypanosomal drugs. A study on a series of 2-arylquinazolin-4-hydrazines revealed their potential as effective agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.netacs.org The mechanism of action is thought to involve the release of nitric oxide (NO), which is highly toxic to the parasite. nih.govresearchgate.netacs.org Several derivatives exhibited notable activity against the epimastigote form of the parasite, with IC₅₀ values in the low micromolar range. nih.gov For instance, derivatives bearing electron-withdrawing groups on the aryl ring, such as chlorine and fluorine, were among the most active compounds. nih.gov

The table below summarizes the anti-epimastigote activity of selected 2-arylquinazolin-4-hydrazine derivatives.

CompoundSubstituent (R) on Aryl RingIC₅₀ (µM) against T. cruzi EpimastigotesReference
3b4-F17.95 nih.gov
3c4-Cl11.48 nih.gov
3d4-Br14.32 nih.gov
3e4-Me17.99 nih.gov

Antimalarial Potential of Hydrazine Conjugates

Similarly, the hydrazine scaffold is integral to various compounds synthesized for antimalarial research. Hydrazine-coupled pyrazole (B372694) derivatives, for example, have shown promising activity against Plasmodium species. nih.gov One study reported that certain pyrazole-hydrazine derivatives exhibited high percentage suppression of parasitemia in mice infected with Plasmodium berghei. nih.govresearchgate.net A specific hydrazine-derivative, 29d, not only showed potent in vitro activity but was also effective in an in vivo mouse model of P. berghei infection, significantly reducing blood parasite levels. nih.gov These findings underscore the therapeutic potential of molecules incorporating a hydrazine group in the development of new antimalarial drugs, particularly in overcoming resistance to existing treatments. nih.gov

Antioxidant and Antiviral Potential of Biphenyl-Hydrazine Conjugates

The chemical architecture of biphenyl-hydrazine lends itself to the development of conjugates with significant antioxidant and antiviral properties. The hydrazine moiety is a versatile linker and pharmacophore that has been incorporated into a wide range of biologically active molecules. nih.gov

Antioxidant Activity

Hydrazine derivatives have been investigated for their ability to scavenge free radicals, a key factor in mitigating oxidative stress associated with numerous pathologies. Studies have shown that conjugates of phenylhydrazine (B124118) possess notable antioxidant capabilities. For instance, chitosan (B1678972) modified with phenylhydrazine-thiosemicarbazone demonstrated strong scavenging activity against hydroxyl radicals, with IC₅₀ values indicating higher potency than the parent chitosan molecule. nih.gov The free ligand derived from 2,4-dinitrophenyl hydrazine also showed remarkable antioxidant potential in a DPPH radical scavenging assay. researchgate.net These results suggest that the hydrazine group contributes significantly to the antioxidant profile of these molecules. nih.gov

The table below presents the hydroxyl radical scavenging activity of phenylhydrazine-chitosan derivatives.

CompoundDescriptionIC₅₀ (mg/mL) for Hydroxyl Radical ScavengingReference
2-PHTCHCS2-(phenylhydrazine-thiosemicarbazone)-chitosan (High MW)0.531 nih.gov
2-PHTCLCS2-(phenylhydrazine-thiosemicarbazone)-chitosan (Low MW)0.336 nih.gov

Antiviral Potential

The hydrazine functional group is a component of various compounds being explored for antiviral applications. nih.gov Research has led to the synthesis of novel hydrazine derivatives with potent activity against a range of viruses. One study detailed the development of carbothioamides containing a hydrazine linker that showed inhibitory activity against the Yellow Fever Virus (YFV). nuph.edu.uanbuv.gov.ua Several of these compounds were effective at low concentrations and displayed a high selectivity index, indicating a favorable balance between antiviral efficacy and low cytotoxicity. nuph.edu.uanbuv.gov.ua More recently, pyrazole derivatives synthesized from a hydrazide precursor have demonstrated promising antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org

The table below highlights the anti-YFV activity of selected N-Arylhydrazine-1-carbothioamide derivatives.

CompoundAryl SubstituentEC₉₀ (µg/mL) against YFVSelectivity Index (SI)Reference
7aPhenyl2.220 nbuv.gov.ua
7d4-Fluorophenyl1.0>89 nbuv.gov.ua
7f4-Bromophenyl0.4>222 nbuv.gov.ua
7i2,5-Dimethylphenyl0.06>300 nbuv.gov.ua

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity and physicochemical properties of biphenyl-hydrazine derivatives are intrinsically linked to their molecular architecture. Structure-Activity Relationship (SAR) studies investigate how modifications to a compound's structure affect its biological efficacy, while Structure-Property Relationship (SPR) studies explore how these changes influence physical properties like solubility, stability, and electronic behavior.

Structure-Activity Relationship (SAR)

SAR studies on compounds featuring a biphenyl or hydrazine core have yielded critical insights for drug design.

Biphenyl Scaffold: The biphenyl unit serves as a rigid scaffold that can be systematically modified. In a series of 4,4'-biphenyl antagonists for the histamine (B1213489) H₃ receptor, SAR analysis revealed that the length of the linker connecting the biphenyl core to terminal basic groups, as well as the steric properties of those groups, were critical for binding affinity. nih.gov Di-basic compounds generally showed higher affinity than mono-basic analogs, indicating that interactions at both ends of the rigid scaffold are important for activity. nih.gov

Hydrazine Moiety and Substituents: The substitution pattern on aromatic rings attached to a hydrazine linker significantly influences biological activity. In the aforementioned study of 2-arylquinazolin-4-hydrazines, compounds with electron-withdrawing substituents (e.g., 4-Cl, 4-F) on the aryl ring displayed the most potent antitrypanosomal activity. nih.gov This suggests that modulating the electronic properties of the aryl ring is a key strategy for enhancing efficacy. Similarly, in a series of tyrosinase inhibitors, a 2-benzylidenehydrazine-1-carbothioamide with a 4-nitro group on the phenyl ring was found to be the most potent inhibitor, demonstrating a 128-fold increase in potency compared to the control. nih.gov

Structure-Property Relationship (SPR)

SPR studies help in understanding and predicting the physicochemical properties of new chemical entities. For phenylhydrazone derivatives, which are closely related to biphenyl-hydrazines, research has elucidated the interplay between molecular structure and photophysical properties. cncb.ac.cn

Electronic Effects of Substituents: The incorporation of different functional groups onto the phenyl rings of phenylhydrazones has a profound effect on their electronic structure and fluorescent properties. cncb.ac.cn Studies combining experimental spectroscopy with quantum mechanical calculations showed that electron-donating groups, such as methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂), led to enhanced fluorescence intensity. cncb.ac.cn Conversely, strong electron-withdrawing groups like nitro (-NO₂) resulted in the complete quenching of fluorescence. cncb.ac.cn This knowledge is crucial for designing molecules with specific optical properties, for instance, in the development of fluorescent probes for biological imaging. These findings also provide insight into how substituents can alter the reactivity and stability of hydrazine derivatives.

Computational and Theoretical Investigations of Biphenyl 3 Yl Hydrazine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Biphenyl-3-YL-hydrazine, these methods offer a detailed picture of its structural parameters and electronic landscape.

Density Functional Theory (DFT) has become a principal tool for the computational study of organic molecules due to its balance of accuracy and computational efficiency. nih.govnih.gov DFT calculations, commonly utilizing functionals such as B3LYP, are employed to perform geometry optimization of this compound. nih.govnih.gov This process determines the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface.

The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, key parameters include the C-C bond lengths within the biphenyl (B1667301) rings, the C-N and N-N bond lengths of the hydrazine (B178648) group, and the torsional angle between the two phenyl rings. These calculated parameters are often in good agreement with experimental data where available.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-C (phenyl) 1.39 - 1.41 C-C-C (phenyl) 119 - 121
C-C (inter-ring) ~1.49 C-C-N ~120
C-N ~1.40 C-N-N ~112

Alongside DFT, other quantum chemical methods contribute to the characterization of this compound. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, description of the electronic structure. While computationally more demanding, they serve as a baseline for more advanced calculations.

Semi-empirical methods, on the other hand, offer a faster computational alternative by incorporating parameters derived from experimental data. These methods are particularly useful for preliminary structural analyses of large molecules, though they generally provide lower accuracy compared to DFT and ab initio approaches. The combination of these methods can provide a comprehensive understanding of the molecule's geometric and electronic properties.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The chemical reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low reactivity.

For this compound, the HOMO is typically localized on the electron-rich hydrazine moiety and parts of the biphenyl system, signifying its role as an electron donor. The LUMO, in contrast, is generally distributed over the biphenyl rings, indicating the regions susceptible to nucleophilic attack. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω). mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

Parameter Value (eV)
EHOMO -5.5 to -6.5
ELUMO -0.5 to -1.5
Energy Gap (ΔE) 4.0 to 5.0
Chemical Potential (μ) -3.0 to -4.0
Chemical Hardness (η) 2.0 to 2.5

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule. researchgate.netlibretexts.org It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. Green and yellow regions represent areas with near-zero potential.

For this compound, the MEPS map would likely show negative potential (red) around the nitrogen atoms of the hydrazine group due to the presence of lone pair electrons, making this region a likely site for interaction with electrophiles. The hydrogen atoms of the hydrazine group and some regions of the phenyl rings would exhibit positive potential (blue). researchgate.net

Prediction and Simulation of Spectroscopic Properties

Computational methods are also invaluable for predicting and interpreting the spectroscopic signatures of molecules, such as their infrared (IR) and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method, providing a good match with experimental IR spectra. researchgate.net The simulated spectrum helps in the assignment of vibrational modes to specific functional groups within this compound, such as the N-H stretching of the hydrazine group and the C=C stretching of the aromatic rings.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra. sapub.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). For this compound, the electronic transitions are typically of the π → π* type within the biphenyl system. The calculated UV-Vis spectrum provides insight into the electronic structure and can be compared with experimental data to confirm the molecular identity. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and the energetic barriers between them.

The hydrazine group also exhibits conformational flexibility, primarily concerning the torsion around the N-N bond. doi.org Theoretical calculations on hydrazine have shown that the equilibrium conformation has a dihedral angle of approximately 95°, with significant energy barriers to rotation. doi.org

When these two fragments are combined in this compound, the resulting conformational landscape is a complex interplay of these rotational degrees of freedom. MD simulations can be employed to explore this landscape, identifying the low-energy conformers and the transition states that connect them.

Illustrative Parameters for Molecular Dynamics Simulation of this compound:

ParameterValue/Description
Force Field AMBER, CHARMM, or GROMOS
Solvent Model Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA)
System Size One molecule of this compound solvated in a cubic box of water
Temperature 300 K
Pressure 1 atm
Simulation Time 100 ns - 1 µs
Time Step 2 fs
Ensemble NPT (isothermal-isobaric)

Expected Research Findings from Conformational Analysis:

A thorough conformational analysis of this compound, derived from MD simulations, would be expected to reveal several key features:

Torsional Profile of the Biphenyl Moiety: The distribution of the dihedral angle between the two phenyl rings, indicating the most probable twist angle in the solvated state.

Conformations of the Hydrazine Linker: The preferred dihedral angles around the C-N and N-N bonds of the hydrazine group and the energy barriers for their rotation.

Intramolecular Interactions: The presence of any significant non-covalent interactions, such as hydrogen bonds or van der Waals contacts, that stabilize particular conformations.

Hypothetical Conformational Energy Profile:

ConformerDihedral Angle (Phenyl-Phenyl)Dihedral Angle (C-N-N-H)Relative Energy (kcal/mol)
Global Minimum ~45°~95°0.0
Local Minimum 1 ~135°~95°1.5
Transition State 1 0° (Planar)~95°5.0
Transition State 2 ~45°0° (Eclipsed)8.0

In Silico Drug Discovery: Molecular Docking and Virtual Screening for this compound Derivatives

The structural features of this compound, particularly the presence of aromatic rings and a hydrogen-bonding hydrazine group, make it an interesting scaffold for the design of new therapeutic agents. In silico drug discovery methods, such as molecular docking and virtual screening, are instrumental in exploring the potential of its derivatives as inhibitors of various biological targets. nih.govmdpi.com

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govazolifesciences.com In the context of drug discovery, this involves docking a small molecule (a potential drug) into the binding site of a target protein. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand. nih.govmdpi.com

For derivatives of this compound, molecular docking studies could be performed to investigate their potential to inhibit a wide range of enzymes where hydrazine-containing compounds have shown activity. biorxiv.orgnih.gov The biphenyl group can engage in hydrophobic and pi-stacking interactions within a protein's active site, while the hydrazine moiety can act as a hydrogen bond donor and acceptor.

Illustrative Molecular Docking Results for a Hypothetical this compound Derivative against a Protein Kinase:

DerivativeDocking Score (kcal/mol)Key Interactions
BPH-001 -8.5Hydrogen bond with hinge region residue; Pi-stacking with phenylalanine in the active site.
BPH-002 -7.9Hydrogen bond with catalytic lysine; Hydrophobic interactions with leucine (B10760876) and valine.
BPH-003 -9.2Dual hydrogen bonds with hinge region; Cation-pi interaction with arginine.

Virtual Screening:

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.orgnih.gov This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). medchemexpress.com

Structure-Based Virtual Screening (SBVS): This method utilizes the three-dimensional structure of the target protein. Large compound libraries are docked into the active site of the protein, and the molecules are ranked based on their predicted binding affinity. medchemexpress.com Derivatives of this compound could be included in such libraries to screen against various therapeutic targets.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of other molecules that bind to the target. A common technique is pharmacophore modeling, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active is created. slideshare.net This pharmacophore model is then used to search for new molecules with a similar arrangement of features.

The hydrazine moiety is a known pharmacophoric element in a variety of bioactive compounds, and its presence in the this compound scaffold provides a starting point for the design of focused chemical libraries for virtual screening campaigns. biorxiv.orgacs.org These campaigns can lead to the identification of novel hit compounds that can be further optimized into potent and selective drug candidates.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For Biphenyl-3-yl-hydrazine, the FT-IR spectrum is characterized by a combination of vibrations arising from the biphenyl (B1667301) rings and the hydrazine (B178648) moiety.

The N-H stretching vibrations of the hydrazine group are expected to appear as distinct bands in the region of 3350-3250 cm⁻¹. The primary amine (-NH₂) group typically shows two bands corresponding to asymmetric and symmetric stretching, while the secondary amine (-NH-) would show a single band. The N-H bending vibration is anticipated around 1650-1580 cm⁻¹. Furthermore, the N-N stretching vibration can be observed in the 1150-1020 cm⁻¹ region. researchgate.netdtic.mil

The biphenyl framework contributes characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the aromatic rings, would appear in the 900-675 cm⁻¹ range. researchgate.net The C-C bond stretching between the two phenyl rings is a low-frequency vibration and may be more difficult to assign definitively.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Hydrazine (-NH₂) 3350 - 3250
Aromatic C-H Stretch Biphenyl > 3000
N-H Bend Hydrazine (-NH₂) 1650 - 1580
Aromatic C=C Stretch Biphenyl 1600 - 1450
N-N Stretch Hydrazine 1150 - 1020

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would display a complex set of signals in the aromatic region, typically between 7.0 and 8.0 ppm, corresponding to the protons on the two phenyl rings. spectrabase.com The specific chemical shifts and coupling patterns (multiplicity) would depend on the substitution pattern and the dihedral angle between the rings. The protons on the phenyl ring bearing the hydrazine group will be influenced by its electronic effects. The protons of the hydrazine group itself (NH and NH₂) are expected to appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. These signals are typically found in the range of 3.5-5.0 ppm but can exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The biphenyl carbons would resonate in the aromatic region, approximately between 110 and 150 ppm. spectrabase.com Quaternary carbons, such as the carbons at the point of attachment between the rings and the carbon bonded to the hydrazine group, will typically show weaker signals. The chemical shifts of the carbons in the substituted ring will be shifted upfield or downfield depending on the electronic influence of the hydrazine substituent. researchgate.netoregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons Biphenyl Rings 7.0 - 8.0 -
Hydrazine Protons -NH-NH₂ 3.5 - 5.0 (broad) -

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and GC/MS Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of this compound (C₁₂H₁₂N₂) with high confidence. This is crucial for confirming the identity of a newly synthesized compound.

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. researchgate.netnih.gov The mass spectrum obtained would show a molecular ion peak corresponding to the mass of the molecule (or its derivative). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation would involve the cleavage of the N-N bond, loss of ammonia (B1221849), and fragmentation of the biphenyl rings, which is characteristic of aromatic compounds. massbank.eu

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the biphenyl chromophore. science-softcon.de The biphenyl system typically shows a strong absorption band around 250 nm. mdpi.com The presence of the hydrazine group, an auxochrome, attached to the aromatic system is likely to cause a bathochromic (red) shift of this absorption maximum and may introduce additional n → π* transitions, although these are often weaker. nist.govresearchgate.net The solvent environment can also influence the position and intensity of the absorption bands.

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic Transition Chromophore Expected λmax (nm)
π → π* Biphenyl ~250-280

Fluorescence Spectroscopy for Photophysical Property Elucidation

Fluorescence spectroscopy is used to study the emission properties of a molecule after it has absorbed light. Many biphenyl derivatives are known to be fluorescent. mdpi.comrsc.org Upon excitation at a wavelength corresponding to its absorption maximum, this compound may exhibit fluorescence. The fluorescence spectrum would provide information on the emission wavelength, quantum yield (the efficiency of the fluorescence process), and the Stokes shift (the difference in wavelength between the absorption and emission maxima). researchgate.net These photophysical properties are highly sensitive to the molecular structure and the surrounding environment, including solvent polarity. mdpi.com Investigating these properties is crucial for applications in materials science, such as in the development of sensors or optoelectronic devices. rsc.org

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. bldpharm.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for its analysis. The purity is determined by integrating the peak area of the main component relative to any impurities. This technique is also valuable for monitoring the progress of a chemical reaction and for purification on a preparative scale. google.com

Gas Chromatography (GC): As mentioned in the mass spectrometry section, GC can be used for purity analysis, often requiring derivatization to enhance the analyte's volatility. researchgate.netresearchgate.net When coupled with a flame ionization detector (FID), GC provides quantitative information on the purity of the sample.

Emerging Research Frontiers and Future Prospects of Biphenyl 3 Yl Hydrazine

Contributions to Material Science and Advanced Functional Materials

The biphenyl (B1667301) moiety within Biphenyl-3-YL-hydrazine provides a rigid and conjugated backbone, a feature that is highly desirable in the creation of advanced materials with specific thermal and mechanical properties. The hydrazine (B178648) group, on the other hand, offers a reactive site for further chemical modifications and polymerizations. This combination of a stable aromatic core and a reactive functional group makes this compound a versatile building block in material science.

Development of Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The field of organic electronics is a significant area where biphenyl derivatives have been investigated for their charge-transporting capabilities. Biphenyl-containing compounds are often used in the emissive or transport layers of Organic Light-Emitting Diodes (OLEDs) due to their electronic properties and stability. While specific research on the direct application of this compound in OLEDs is not yet widely published, its structural similarity to other successful biphenyl-based materials suggests its potential as a precursor for synthesizing new host or charge-transport materials.

Similarly, in the domain of solar cells, organic compounds are sought after for their potential to create flexible, lightweight, and cost-effective photovoltaic devices. The electron-donating nature of the hydrazine group combined with the conjugated biphenyl system could be advantageous in the design of new organic dyes for dye-sensitized solar cells (DSSCs) or as components in the active layer of organic photovoltaic (OPV) cells. Further research is needed to synthesize and characterize this compound derivatives for these specific applications to evaluate their efficiency and performance.

Development of this compound Based Sensors and Probes

The development of sensitive and selective chemical sensors is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. The reactivity of the hydrazine functional group makes this compound a candidate for the development of chemosensors.

Fluorescent Chemosensors for Specific Analyte Detection (e.g., Hydrazine)

There is significant research into the development of fluorescent probes for the detection of hydrazine, a toxic and environmentally harmful substance. Many of these sensors are based on organic molecules that undergo a chemical reaction with hydrazine, leading to a change in their fluorescent properties. Research on heterocyclic biphenyl-based fluorochromes has demonstrated their potential for the rapid detection of hydrazine. rsc.org These sensors operate on the principle that the addition of hydrazine to the sensor molecule causes a significant quenching or enhancement of its fluorescence. rsc.org The mechanism often involves the cyclization of the sensor molecule with hydrazine to form a new, non-fluorescent or differently fluorescent compound. rsc.org

While these studies establish the utility of the biphenyl scaffold in hydrazine sensors, specific research detailing a sensor where this compound is the primary active component is an area for future investigation. The inherent fluorescence of the biphenyl group could be modulated by the reaction of the hydrazine moiety with an analyte, making it a promising and straightforward platform for sensor design. The table below summarizes the performance of a representative biphenyl-based fluorescent sensor for hydrazine.

Parameter Value Reference
AnalyteHydrazine rsc.org
Detection Limit (LOD)1.1 µM rsc.org
Linear Range1–5 µM rsc.org
MechanismQuenching of photoluminescence upon cyclization with hydrazine rsc.org

Green Chemistry Principles in this compound Synthesis and Applications

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of biphenyl compounds has traditionally involved methods that may use harsh reagents or produce significant waste. Recent research has focused on developing more environmentally friendly synthetic routes.

One such approach involves the synthesis of symmetrical biphenyls from aromatic hydrazines using air as a green oxidant. This method avoids the need for protective gases and results in nitrogen gas as the only byproduct of the denitrification reaction, which is non-polluting. The reaction can be carried out under mild conditions, and the resulting biphenyl compounds are obtained in high yields. This methodology represents a significant step towards the sustainable production of biphenyl derivatives and could be adapted for the synthesis of this compound and its derivatives.

Interdisciplinary Research Integrating this compound Chemistry

The unique properties of this compound position it at the intersection of several scientific disciplines, including chemistry, materials science, and environmental science. Its potential use in sensors creates a link to analytical and environmental chemistry, where the development of new tools for monitoring pollutants is of high importance. In materials science, its role as a building block for polymers and electronic materials connects it to the fields of polymer engineering and condensed matter physics.

Furthermore, the study of its synthesis and reactivity can provide valuable insights for organic chemists, while its potential applications in electronic devices bridge the gap to applied physics and electrical engineering. As research into this compound progresses, it is likely to foster collaborations across these diverse fields, leading to innovative solutions for a range of scientific and technological challenges. The full potential of this compound will likely be realized through such interdisciplinary efforts.

Q & A

Q. Basic

  • X-ray crystallography : Use SHELX software for structure refinement. Single crystals are grown via slow evaporation in ethanol/water mixtures .
  • NMR : ¹³C NMR resolves biphenyl backbone carbons (110–150 ppm), while ¹H NMR distinguishes hydrazine NH₂ protons (δ 2.5–4.0 ppm, broad) .

How can density functional theory (DFT) predict the electronic properties of this compound?

Advanced
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electron density distribution: Identifies reactive sites (e.g., hydrazine NH₂ group).
  • HOMO-LUMO gaps: Predicts redox behavior (e.g., ΔE ≈ 4.5 eV for biphenyl derivatives) .
    Validation : Compare computed IR spectra with experimental data to confirm accuracy .

What mechanistic pathways explain this compound's role in Fischer indole synthesis?

Advanced
In Fischer indole synthesis:

This compound condenses with ketones to form hydrazones.

Acid catalysis induces [3,3]-sigmatropic rearrangement, eliminating NH₃ to yield indole derivatives.
Key Insight : Substituents on the biphenyl ring influence regioselectivity (e.g., electron-donating groups favor 3-substituted indoles) .

How should researchers handle this compound's instability in aqueous solutions?

Q. Advanced

  • Storage : Keep under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation.
  • Workup : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture.
  • Stabilization : Add 1% ascorbic acid to aqueous solutions to inhibit radical degradation .

How can contradictory NMR data for this compound derivatives be resolved?

Q. Advanced

  • Impurity Analysis : Check for residual solvents (e.g., DMSO-d₆) or byproducts via 2D NMR (HSQC, HMBC).
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) resolves broadening due to hindered rotation in biphenyl systems .

What catalytic systems enhance this compound's reactivity in cross-coupling reactions?

Q. Advanced

  • Palladium Catalysts : Pd(OAc)₂/XPhos (5 mol%) enables C–N bond formation with aryl halides (e.g., Suzuki-Miyaura coupling).
  • Solvent Optimization : Use DMF/H₂O (3:1) at 80°C for 12 hr (yields >80%) .

What strategies improve the synthesis of biphenyl-hydrazine-based heterocycles?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 18 hr for benzoxazole hydrazones) .
  • Tandem Reactions : Combine hydrazone formation and cyclization in one pot using AcOH/NaOAc buffer (pH 4–5) .

How do steric effects in this compound derivatives influence their biological activity?

Q. Advanced

  • Molecular Docking : 3-Substituted biphenyl groups exhibit higher binding affinity to enzyme pockets (e.g., COX-2 inhibition).
  • SAR Studies : Ortho-substituents reduce conformational flexibility, enhancing selectivity in kinase inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.